molecular formula C19H16F3N5O2 B2694390 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-44-5

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2694390
CAS No.: 2034424-44-5
M. Wt: 403.365
InChI Key: ZOXKIUMIOBLZOE-UHFFFAOYSA-N
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Description

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)15-4-3-12(10-24-15)17(28)26-8-5-13(6-9-26)27-11-25-16-14(18(27)29)2-1-7-23-16/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXKIUMIOBLZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, making it a candidate for various biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₄F₃N₃O₄
  • Molecular Weight : 357.28 g/mol
  • CAS Number : 2034241-48-8

The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, thus potentially increasing its efficacy in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antitumor Activity

In vitro studies have demonstrated that 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
Patu8988 (Pancreatic)10Apoptosis induction
ECA109 (Esophageal)15Cell cycle arrest
SGC7901 (Gastric)12Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it showed a reduction in inflammatory markers and cytokine levels, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    A study conducted on human pancreatic cancer cells (Patu8988) reported that treatment with the compound led to a decrease in cell viability by approximately 70% at an IC50 of 10 µM. The study attributed this effect to the activation of caspase pathways involved in apoptosis.
  • Inflammation Model :
    In a murine model of induced inflammation, administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on optimizing the synthesis and understanding the pharmacodynamics of this compound. Notably:

  • Mechanistic Studies : Research indicates that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are required to assess metabolism and excretion.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

The synthesis typically involves multi-step routes, including:

  • Nicotinoyl-piperidine coupling : React 6-(trifluoromethyl)nicotinic acid with piperidin-4-amine under amide-forming conditions (e.g., EDCI/HOBt or DCC as coupling agents in DMF).
  • Pyrido-pyrimidinone ring formation : Use a cyclocondensation reaction between the intermediate piperidinylamide and a pyrimidinone precursor, often catalyzed by Pd(0) or Cu(I) under inert atmospheres .
  • Optimization : Control reaction temperatures (e.g., reflux in 1,4-dioxane) and solvent polarity to minimize side products. Sodium carbonate or triethylamine may enhance reaction efficiency .

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of analytical techniques:

  • HPLC-MS : Confirm molecular weight (403.365 g/mol) and purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify the trifluoromethyl group (-CF3_3) at δ ~110 ppm (in 19F^{19}F) and aromatic protons in the pyridine/pyrimidinone rings .
  • X-ray crystallography (if crystalline): Resolve the 3D configuration of the piperidine-pyrido[2,3-d]pyrimidinone fused system .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations ranging from 1 nM–10 µM.
  • Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .
  • Enzyme inhibition : Screen against kinases (e.g., PI3K, JAK) using fluorescence polarization assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) across labs.
  • Solubility issues : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference.
  • Target promiscuity : Perform counter-screens against unrelated enzymes (e.g., CYP450s) to confirm selectivity .
  • Meta-analysis : Compare data across PubChem BioAssay entries (AID 1259401) and independent studies to identify trends .

Q. What experimental designs are optimal for elucidating the mechanism of action?

  • Target identification :
  • SPR (Surface Plasmon Resonance) : Immobilize candidate proteins (e.g., kinases) on a CM5 chip to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment .
    • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis, NF-κB modulation) .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Low solubility : Formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability.
  • Metabolic stability : Conduct microsomal assays (human liver microsomes + NADPH) to identify metabolic hotspots (e.g., piperidine N-oxidation). Introduce deuterium or fluorine to block vulnerable sites .
  • Tissue distribution : Use radiolabeled 14C^{14}C-analogs in rodent studies to quantify accumulation in target organs .

Q. How can structural modifications improve potency while retaining selectivity?

  • SAR (Structure-Activity Relationship) studies :
  • Replace the trifluoromethyl group with -CF2_2H or -OCF3_3 to modulate lipophilicity (clogP ~2.5).
  • Introduce substituents (e.g., methyl, methoxy) at the pyrido-pyrimidinone C-2 position to enhance H-bonding with targets .
    • Molecular docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to prioritize derivatives .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Synthetic yield optimization : Employ DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent ratio) .
  • Bioactivity confirmation : Use CRISPR/Cas9 knockout models to verify target dependency in cellular responses .

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